molecular formula C12H15N3OS B2559001 (2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile CAS No. 338954-44-2

(2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile

Cat. No.: B2559001
CAS No.: 338954-44-2
M. Wt: 249.33
InChI Key: NRPZBTMYGVBNHV-VMXBWBJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyimino group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile typically involves multiple steps, including the formation of the thiophenyl group and the introduction of the dimethylamino and methoxyimino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-2-{5-[(1Z)-1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile: shares similarities with other compounds containing thiophenyl, dimethylamino, and methoxyimino groups.

    Thiophen-2-yl derivatives: These compounds have similar thiophenyl groups and may exhibit comparable chemical properties.

    Dimethylamino derivatives: Compounds with dimethylamino groups can have similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9(14-16-4)11-5-6-12(17-11)10(7-13)8-15(2)3/h5-6,8H,1-4H3/b10-8+,14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPZBTMYGVBNHV-VMXBWBJUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(S1)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=CC=C(S1)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.